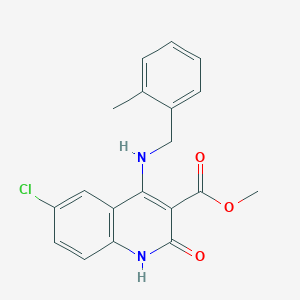

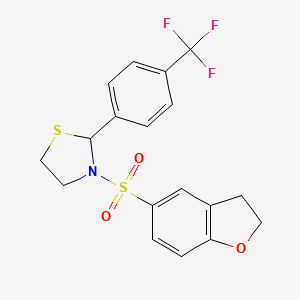

![molecular formula C16H10N4O4S2 B2378722 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole CAS No. 116307-22-3](/img/structure/B2378722.png)

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings . Benzothiazoles are known for their high biological and pharmacological activity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can generally be synthesized through conventional multistep processes and one-pot, atom economy procedures . These methods often involve the reactions of 2-amino- and 2-mercaptothiazole derivatives .Molecular Structure Analysis

The compound likely contains electron-rich heteroatoms, nitrogen and sulfur, in its structure, as is common with benzothiazoles .Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can be easily functionalized .Applications De Recherche Scientifique

Antiparasitic Properties

6-Nitro-benzothiazoles have been studied for their in vitro antiparasitic properties. For instance, specific compounds have shown promising activity against parasites like Trichomonas vaginalis and Leishmania infantum, impacting host-protective mechanisms against these parasites and enhancing their antiprotozoal properties based on their chemical structure (Delmas et al., 2002).

Antitubercular Activity

Some derivatives of 6-nitro-benzothiazoles have been synthesized and shown effective antitubercular activity against Mycobacterium tuberculosis. The study emphasizes the role of chemical structure in determining the effectiveness of these compounds against tuberculosis (Chowki et al., 2008).

Antitumor Agents

Several benzothiazole derivatives have been identified as potent antitumor agents. For instance, specific compounds have shown selective cytotoxicity against tumorigenic cell lines, suggesting their potential as therapeutic agents in cancer treatment (Yoshida et al., 2005).

Synthesis and Characterization

Research has also focused on the synthesis of novel benzothiazole derivatives, including Schiff base derivatives. These studies explore eco-friendly synthesis methods, structural characterization, and the potential biological applications of these compounds (Shrivastava & Shrivastava, 2018).

Antileishmanial Activity

(1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have been synthesized and assessed for their antileishmanial activities. These compounds have shown selective toxicity towards specific forms of the Leishmania parasite, indicating their potential in treating leishmaniasis (Delmas et al., 2004).

Antibacterial Activity

Some benzothiazole derivatives have been tested for their antibacterial properties. Introducing various groups to the benzothiazole framework has enhanced their antibacterial activities, suggesting their potential as therapeutic agents against bacterial infections (Makwana & Baldaniya, 2016).

Propriétés

IUPAC Name |

6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O4S2/c21-19(22)9-1-3-11-13(7-9)25-15(17-11)5-6-16-18-12-4-2-10(20(23)24)8-14(12)26-16/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPDPNJXVFYZGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)

![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)

![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)